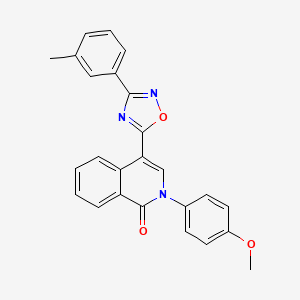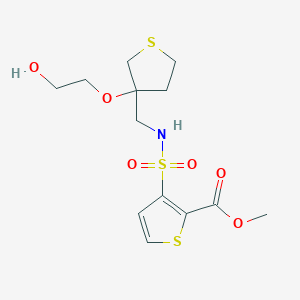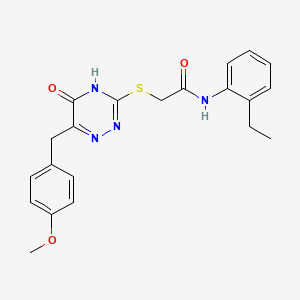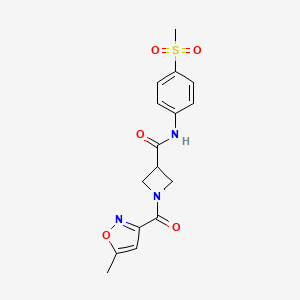
1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
- Parallel Synthesis Techniques : A general method for the solution-phase parallel synthesis of various drug-like derivatives employs initial cyclization reactions, highlighting the versatility of compounds with similar structures for generating diverse chemical libraries (Park et al., 2009).
- Efficient Scale-Up Synthesis : Reports on an efficient scale-up synthesis of isoxazole-containing S1P1 receptor agonists demonstrate the compound's potential in drug development processes, showcasing its application in preparing batches for preclinical studies (Hou et al., 2016).
Biological Activities
- Carbonic Anhydrase Inhibition : Isoxazole-containing sulfonamides have been synthesized and shown potent inhibitory properties against carbonic anhydrase II and VII, indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
- Antitumor and Antimicrobial Activities : Compounds with similar structures have exhibited high antitumor activity and the capability to enhance the effect of cytostatic drugs, as well as antimicrobial properties against various pathogens (Potkin et al., 2014).
Chemical Properties
- Photodegradation Studies : The photodegradation of related sulfonylurea herbicides in water has been studied, revealing insights into environmental behavior and degradation pathways of similar compounds (Pinna et al., 2007).
- Crystal Structure Analysis : The crystal structure of tetrazole derivatives related to the compound has been determined, providing valuable information on the molecular configuration and potential interactions with biological targets (Al-Hourani et al., 2015).
properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-10-7-14(18-24-10)16(21)19-8-11(9-19)15(20)17-12-3-5-13(6-4-12)25(2,22)23/h3-7,11H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULWBBRCLOEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)
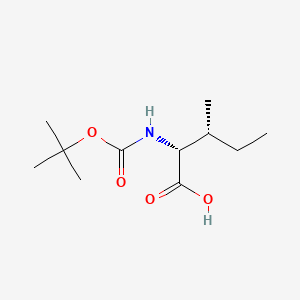
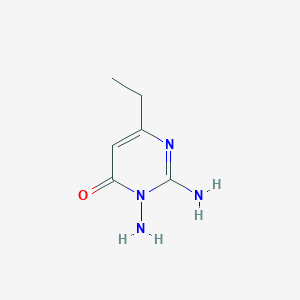
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)
